molecular formula C11H14N2S B1200784 2,4-Xylidinothiazoline CAS No. 56242-62-7

2,4-Xylidinothiazoline

Cat. No.: B1200784
CAS No.: 56242-62-7
M. Wt: 206.31 g/mol
InChI Key: PMDCFIKMSPLBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Xylidinothiazoline is a compound of interest in pharmacological research, particularly noted for its application as an anesthetic agent in veterinary studies. It is referenced in the context of humane euthanasia protocols for sheep, where it is administered at a dosage of 1 mg/kg . However, the provided evidence lacks explicit structural or physicochemical data for 2,4-Xylidinothiazoline, necessitating comparisons with structurally analogous compounds such as 4-thiazolidinones and their derivatives.

Properties

CAS No.

56242-62-7

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C11H14N2S/c1-8-3-4-10(9(2)7-8)13-11-12-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,12,13)

InChI Key

PMDCFIKMSPLBMG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=NCCS2)C

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NCCS2)C

Other CAS No.

56242-62-7

Synonyms

2,4-XT
2,4-xylidinothiazoline
2-(2,4-xylidino)-2-thiazoline
2-(2,6-dimethylphenylamine)-4,5-dihydro-1,3-thiazole
jing song ling
jingsongling

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Xylidinothiazoline can be synthesized through the cyclization of thiourea with chloroacetaldehyde or α,β-dichloroethyl ether . The reaction typically involves the following steps:

    Addition of Reactants: Thiourea and chloroacetaldehyde (or α,β-dichloroethyl ether) are added to a reaction vessel containing hot water.

    Reflux: The mixture is refluxed for about 2 hours with constant stirring.

    Cooling and Neutralization: After refluxing, the mixture is cooled, and a sodium hydroxide solution is added to make the solution alkaline.

    Crystallization: The product, 2,4-Xylidinothiazoline, crystallizes out of the solution.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Xylidinothiazoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogens or alkylating agents are used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

2,4-Xylidinothiazoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Xylidinothiazoline involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Thiazolidine Ring Systems

  • 4-Thiazolidinone: Contains a thiazolidine ring with a carbonyl group at the 4-position. Molecular formula: C₃H₅NOS, molecular weight: 103.143 g/mol .
  • 2,4-Xylidinothiazoline: Presumed to feature a thiazoline ring (unsaturated thiazolidine) substituted with a 2,4-xylidino group (dimethylaniline derivative). Exact molecular data are unavailable in the evidence.

Substituted Thiazolidinone Derivatives

  • Les-6222: A 4-thiazolidinone derivative with a nitrobenzylidene and thiazol-2-ylimino substituent.
  • Compound 62329-65-1: A complex 4-thiazolidinone derivative with dimethylaminophenyl and oxadiazole substituents. Molecular formula: C₂₂H₂₁N₅O₂S₂, molecular weight: 451.56 g/mol .
Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
4-Thiazolidinone Thiazolidine + C=O None (parent structure) C₃H₅NOS 103.143
Les-6222 Thiazolidinone 5-[(Z)-(4-nitrobenzylidene)], thiazol-2-yl Not provided Not provided
62329-65-1 Thiazolidinone Dimethylaminophenyl, oxadiazole C₂₂H₂₁N₅O₂S₂ 451.56
2,4-Xylidinothiazoline Thiazoline (inferred) 2,4-dimethylaniline Not provided Not provided

Pharmacological Activities

4-Thiazolidinones

  • Broad-Spectrum Activity : Antimicrobial, antifungal, anticancer, anti-inflammatory, and anti-parasitic properties .
  • Mechanistic Diversity : Acts as enzyme inhibitors (e.g., aldose reductase) and receptor modulators (e.g., PPARγ agonists) .

2,4-Xylidinothiazoline

  • Anesthetic Use: Specifically cited for inducing anesthesia in sheep at 1 mg/kg . No evidence of antimicrobial or anticancer activity is provided.

Critical Analysis of Evidence Gaps

Structural Data for 2,4-Xylidinothiazoline: No spectroscopic (NMR, IR) or crystallographic data are available, limiting direct comparisons.

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